Comprehensive Technical Guide on (2S)-6-amino-2-(2-carboxyacetamido)hexanoic Acid: Structural Dynamics, Synthesis, and Applications in Peptidomimetics
Comprehensive Technical Guide on (2S)-6-amino-2-(2-carboxyacetamido)hexanoic Acid: Structural Dynamics, Synthesis, and Applications in Peptidomimetics
Executive Summary
As a Senior Application Scientist specializing in peptide chemistry and bioconjugation, I frequently encounter the need for highly specific, orthogonally functionalized building blocks. (2S)-6-amino-2-(2-carboxyacetamido)hexanoic acid , commonly referred to in biochemical literature as
This unique structural topology serves a dual purpose in drug development: the
Structural and Physicochemical Profiling
Understanding the physicochemical baseline of
Table 1: Quantitative Physicochemical Properties
| Property | Value |
| IUPAC Name | (2S)-6-amino-2-(2-carboxyacetamido)hexanoic acid |
| Common Designation | |
| Molecular Formula | C9H16N2O5 |
| Molecular Weight | 232.23 g/mol |
| Monoisotopic Mass | 232.1059 Da |
| Estimated Net Charge (pH 7.4) | -1 |
| Hydrogen Bond Donors | 4 |
| Hydrogen Bond Acceptors | 6 |
Mechanistic Role in Peptidomimetics
The strategic incorporation of
In the design of inhibitors targeting Src homology 2 (SH2) domains—which natively recognize phosphotyrosine (pTyr) residues—the
Caption: Electrostatic interaction of the N-alpha-malonyl group within an SH2 domain binding pocket.
Synthetic Workflows and Protocols
To synthesize (2S)-6-amino-2-(2-carboxyacetamido)hexanoic acid with high stereochemical fidelity, we employ a highly controlled, orthogonal protection strategy. The following protocol is designed as a self-validating system, ensuring that intermediate stability directly translates to final product purity.
Step-by-Step Methodology
-
Amide Coupling (Malonylation):
-
Procedure: Dissolve
-Boc-L-lysine tert-butyl ester (1.0 eq) and mono-tert-butyl malonate (1.2 eq) in anhydrous DMF. Add DIPEA (3.0 eq) followed by HATU (1.1 eq) at 0°C. Stir for 2 hours, allowing the reaction to warm to room temperature. -
Causality: HATU is explicitly chosen over standard carbodiimides (e.g., DCC or EDC). HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. This rapid kinetic pathway outcompetes the slower formation of an oxazolone intermediate, thereby preventing the racemization of the critical (2S) chiral center.
-
-
Global Deprotection:
-
Procedure: Isolate the fully protected intermediate via standard aqueous workup. Dissolve the intermediate in a cleavage cocktail consisting of TFA / TIPS / H2O (95:2.5:2.5 v/v) and stir for 3 hours at room temperature.
-
Causality: The inclusion of Triisopropylsilane (TIPS) is non-negotiable. The acidolytic cleavage of the Boc and tert-butyl ester groups generates highly reactive tert-butyl carbocations. TIPS acts as a potent carbocation scavenger, preventing these species from irreversibly re-alkylating the newly liberated nucleophilic
-amine or the highly acidic -methylene carbon of the malonyl group.
-
-
Purification:
-
Procedure: Concentrate the reaction mixture under a stream of nitrogen, precipitate in cold diethyl ether, and isolate the crude product via centrifugation. Purify using preparative Reverse-Phase HPLC (C18 column) with a gradient of water/acetonitrile containing 0.1% TFA.
-
Caption: Synthetic workflow for (2S)-6-amino-2-(2-carboxyacetamido)hexanoic acid.
Analytical Validation
A protocol is only as robust as its validation metrics. To confirm the structural integrity of the synthesized molecule, rigorous analytical validation aligns with established mass spectrometry and NMR protocols for malonylated amino acids ()[2]. The following quantitative signatures must be observed to validate the success of the synthesis.
Table 2: Expected Analytical Signatures for Validation
| Analytical Technique | Target Parameter | Expected Value / Signature |
| LC-MS (ESI+) | 233.11 m/z | |
| 1H NMR (D2O, 500 MHz) | Malonyl | Singlet, ~3.2 ppm |
| 1H NMR (D2O, 500 MHz) | Triplet, ~4.1 ppm | |
| 1H NMR (D2O, 500 MHz) | Triplet, ~2.9 ppm |
The presence of the distinct singlet at ~3.2 ppm confirms the successful integration of the malonyl group, while the triplet at ~2.9 ppm verifies that the
References
-
Burke TR Jr, Yao ZJ, Gao Y, Wu JX, Zhu X, Luo JH, Guo R, Yang D. "N-Terminal carboxyl and tetrazole-containing amides as adjuvants to Grb2 SH2 domain ligand binding." Bioorganic & Medicinal Chemistry 2001, 9(6), 1439-1445. URL:[Link]
-
Nahomi RB, Nandi SK, Rakete S, Michel C, Fritz KS, Nagaraj RH. "Lysine malonylation and propionylation are prevalent in human lens proteins." Experimental Eye Research, 2020, 190, 107864. URL:[Link]
